molecular formula C12H13ClN2O B2923025 2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile CAS No. 1536198-21-6

2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile

Cat. No.: B2923025
CAS No.: 1536198-21-6
M. Wt: 236.7
InChI Key: BJBPFHUCBBYMQO-UHFFFAOYSA-N
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Description

2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile is a chemical compound with the CAS Number: 1536198-21-6 . It has a molecular weight of 236.7 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C12H13ClN2O/c1-11(2)8-5-7(6-14)10(13)15-9(8)12(3,4)16-11/h5H,1-4H3 .


Molecular Structure Analysis

The molecular formula of this compound is C12H13ClN2O . The structure includes a furo[3,4-b]pyridine ring which is substituted with a chlorine atom and a carbonitrile group . The compound also contains two tetramethyl groups .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 342.4±42.0 °C . The predicted density is 1.24±0.1 g/cm3 . The predicted pKa is -2.18±0.60 . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyridine Derivatives : The compound is used in the synthesis of various pyridine derivatives, which are crucial in the development of new chemical entities with potential biological activities. For instance, pyridine derivatives obtained from 2-chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile show unique structural features and properties (Tranfić et al., 2011), (Jukić et al., 2010).

  • Optical and Spectroscopic Analysis : These derivatives have been extensively studied for their optical and spectroscopic properties. They exhibit unique UV/VIS absorption spectra, which are crucial for various applications in materials science and chemical analysis (Cetina et al., 2010).

Applications in Material Science

  • Structural and Optical Characteristics : The derivatives of this compound have been analyzed for their structural and optical characteristics, which are vital for their application in material science, particularly in the development of new materials with specific optical properties (Zedan et al., 2020).

  • Crystal Structure Determination : The crystal structure determination of these compounds contributes to a better understanding of their chemical behavior and potential applications in various fields, including pharmaceuticals and material sciences (Moustafa & Girgis, 2007).

Other Notable Uses

  • Molecular Docking and Screening : Some derivatives have been subjected to molecular docking and screening, indicating their potential use in pharmaceutical research and drug development (Flefel et al., 2018).

  • Synthesis of Tetraheterocyclic Compounds : The compound plays a role in the synthesis of novel tetraheterocyclic compounds, which can have a wide range of applications in medicinal chemistry and drug design (Metwally et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-chloro-5,5,7,7-tetramethylfuro[3,4-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-11(2)8-5-7(6-14)10(13)15-9(8)12(3,4)16-11/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBPFHUCBBYMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(O1)(C)C)N=C(C(=C2)C#N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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